(3Z)-3-Ethylidenepiperidine
Description
Properties
IUPAC Name |
(3Z)-3-ethylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-4-3-5-8-6-7/h2,8H,3-6H2,1H3/b7-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBFXIKMXHJEB-UQCOIBPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719765 | |
| Record name | (3Z)-3-Ethylidenepiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942576-96-7 | |
| Record name | (3Z)-3-Ethylidenepiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation and Alkylation Route
One well-documented method begins with 3-pyridine ethyl acetate, which undergoes benzylation and catalytic hydrogenation to yield ethyl 3-piperidine acetate, a precursor to (3Z)-3-Ethylidenepiperidine derivatives.
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Benzylation of 3-pyridine ethyl acetate | Room temp, acetonitrile solvent, benzyl chloride dropwise, reflux overnight | 95% | Produces (N-benzyl)-3-pyridine ethyl acetate ammonium chloride |
| 2 | Catalytic hydrogenation | 5% Pd/C catalyst, ethanol solvent, 20 atm H2, 40±5°C, 10 h | 100% | Converts pyridine ring to piperidine ring |
| 3 | Free base formation and extraction | 2M Na2CO3 solution, pH 9-10, ethyl acetate extraction | — | Yields ethyl 3-piperidine acetate as yellow oil |
| 4 | Hydrochloride salt formation | Dry HCl gas in diethyl ether, ice bath, 2 h | 100% | Yields (R)-3-piperidine ethyl acetate hydrochloride as white solid |
This route, described in patent CN101723879B, provides a robust method to access chiral piperidine derivatives that can be further manipulated to introduce the ethylidene group.
Photoinduced Electron Transfer Route
Photochemical methods have been explored for synthesizing cyano-3-ethylidenepiperidines, which are closely related to (3Z)-3-Ethylidenepiperidine. These methods utilize electron transfer sensitizers and UV irradiation to induce ring transformations and double bond formation.
- Electron transfer photocycloaddition of 2-alkylphenyl ketones leads to intermediates that can be converted into ethylidenepiperidine derivatives.
- Photolactamization of amidoenones and photoinduced ring openings have been reported to yield piperidine-related structures with high regio- and stereoselectivity.
- Copper triflate catalysis combined with photoirradiation enables control over stereochemistry in cyclobutane intermediates en route to ethylidene-substituted piperidines.
These photochemical approaches offer stereoselective access to (3Z)-3-Ethylidenepiperidine analogs and allow for functional group transformations under mild conditions.
Reaction Conditions and Optimization
Catalytic Hydrogenation Parameters
- Catalyst: 5% Palladium on carbon (Pd/C)
- Solvent: Ethanol
- Pressure: 20 atm hydrogen
- Temperature: 40 ± 5 °C
- Duration: 10 hours
- Outcome: Complete conversion of pyridine to piperidine ring with 100% yield
Salt Formation
- Solvent: Diethyl ether
- Acid: Dry hydrogen chloride gas
- Temperature: Ice-water bath (0 °C)
- Duration: 2 hours
- Result: Formation of white solid hydrochloride salt with 100% yield
Photochemical Conditions
- Sensitizers: Benzophenone, copper triflate, or electron transfer sensitizers
- Light source: UV irradiation
- Temperature: Ambient to controlled cooling
- Solvent: Various, including ethanol and acetone
- Selectivity: High regio- and stereoselectivity with endo selectivity >98% in some cases
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Reaction Type | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation & Alkylation | Benzylation, hydrogenation, salt formation | Nucleophilic substitution, hydrogenation, acid-base reaction | Up to 100% | High yield, stereocontrol, scalable | Requires high-pressure hydrogenation setup |
| Photoinduced Electron Transfer | Photocycloaddition, ring opening | Photochemical electron transfer | Variable, up to 96% | Mild conditions, stereoselective | Requires UV source, sensitizers, complex setup |
| Resolution via Acid Salts | Use of chiral mandelic acid for resolution | Salt formation, chiral resolution | High purity isomers | Enables enantiomer separation | Additional steps for resolution |
Research Findings and Notes
- The catalytic hydrogenation method is well-established and provides a reliable route to (3Z)-3-Ethylidenepiperidine precursors with excellent yields and stereochemical purity.
- Photochemical methods are emerging as powerful tools for constructing ethylidene-substituted piperidines with control over stereochemistry and regioselectivity, although they require specialized equipment and conditions.
- The formation of hydrochloride salts via dry HCl gas bubbling in diethyl ether is a critical step for isolating stable, crystalline intermediates suitable for further transformations.
- Chiral resolution using mandelic acid derivatives allows for the preparation of enantiomerically pure compounds, which is essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-Ethylidenepiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: The double bond can be reduced to form the saturated piperidine derivative.
Substitution: The ethylidene group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield the corresponding saturated piperidine.
Substitution: May yield various substituted piperidines.
Scientific Research Applications
(3Z)-3-Ethylidenepiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-Ethylidenepiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize (3Z)-3-Ethylidenepiperidine, a comparative analysis with three analogous piperidine derivatives is provided below. Key parameters include molecular structure , physicochemical properties , synthetic pathways , and applications .
Table 1: Comparative Overview of Piperidine Derivatives
ᵃ logP values estimated via computational models (e.g., XLogP3).
Structural and Electronic Differences
- (3Z)-3-Ethylidenepiperidine : The Z-configuration of the ethylidene group creates a planar geometry, enhancing π-π stacking interactions with aromatic residues in biological targets. Its moderate logP (1.8) suggests balanced lipophilicity for blood-brain barrier penetration .
- 2-(3-Ethyloxetan-3-yl)piperidine : The oxetane ring introduces rigidity and polarity, increasing logP (2.3) but reducing aqueous solubility. This structural rigidity is advantageous in agrochemical formulations requiring environmental stability .
- Pyrazolopyrimidine-triazolopyridine hybrid: The fused heterocyclic system elevates logP (3.1) and reduces solubility, limiting its use to non-CNS applications such as kinase inhibition .
Research Findings and Limitations
- Thermal Stability : (3Z)-3-Ethylidenepiperidine degrades above 200°C, limiting high-temperature applications compared to 2-(3-Ethyloxetan-3-yl)piperidine (stable up to 300°C) .
- Stereochemical Sensitivity : The Z-configuration in (3Z)-3-Ethylidenepiperidine is prone to isomerization under acidic conditions, necessitating careful storage .
- Scalability : The pyrazolopyrimidine-triazolopyridine hybrid requires multi-step synthesis with <40% overall yield, making it less cost-effective than piperidine derivatives .
Biological Activity
(3Z)-3-Ethylidenepiperidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
(3Z)-3-Ethylidenepiperidine is characterized by a piperidine ring with an ethylidene substitution at the 3-position. Its molecular formula is C₇H₁₃N, and it possesses unique stereochemistry that may influence its biological interactions.
Research indicates that (3Z)-3-Ethylidenepiperidine may act as an inhibitor of specific enzymes involved in metabolic pathways. One notable target is 3-phosphoglycerate dehydrogenase (PHGDH) , which plays a crucial role in serine biosynthesis. Inhibition of PHGDH can lead to reduced proliferation of cancer cells, particularly in malignancies such as acute myeloid leukemia (AML) and breast cancer, where these pathways are often upregulated .
Biological Activity
The biological activity of (3Z)-3-Ethylidenepiperidine can be summarized as follows:
Case Studies
- Inhibition of PHGDH in Cancer Cells : A study demonstrated that derivatives of (3Z)-3-Ethylidenepiperidine effectively inhibited PHGDH activity in vitro, leading to decreased viability of cancer cell lines dependent on serine synthesis. This suggests a potential therapeutic application for this compound in targeting specific cancers .
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of (3Z)-3-Ethylidenepiperidine analogs in models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates under stress conditions .
Research Findings
The following findings highlight the significance of (3Z)-3-Ethylidenepiperidine in biological research:
- Selectivity for Cancer Cells : The compound exhibits selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during treatment.
- Mechanism Elucidation : Ongoing studies are focused on elucidating the precise mechanisms through which (3Z)-3-Ethylidenepiperidine exerts its biological effects, particularly its interactions at the molecular level with target enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
